molecular formula C18H16FN3OS B11475801 [4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](2-fluorophenyl)methanone

[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](2-fluorophenyl)methanone

Cat. No.: B11475801
M. Wt: 341.4 g/mol
InChI Key: GWBMGVCMJIOAIL-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound is known for its significant biological activities, including its use as an antipsychotic drug substance due to its dopamine and serotonin antagonistic properties .

Preparation Methods

Chemical Reactions Analysis

3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is beneficial in the treatment of psychiatric disorders .

Comparison with Similar Compounds

3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds such as:

The uniqueness of 3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole lies in its hybrid structure, which imparts a combination of biological activities that are not observed in its individual components .

Properties

Molecular Formula

C18H16FN3OS

Molecular Weight

341.4 g/mol

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C18H16FN3OS/c19-15-7-3-1-5-13(15)18(23)22-11-9-21(10-12-22)17-14-6-2-4-8-16(14)24-20-17/h1-8H,9-12H2

InChI Key

GWBMGVCMJIOAIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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